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Compound Name:
4-Chloro-2-methoxy-7-

methylquinoline

Cat. No.: B11896931

Get Quote

Executive Summary
4-Chloro-2-methoxy-7-methylquinoline is a specialized heterocyclic building block belonging

to the 4-aminoquinoline class of pharmacophores.[1][2] Its structural utility lies in the C4-

Chlorine atom, which serves as a highly reactive electrophilic "handle" for nucleophilic aromatic

substitution (

) or Palladium-catalyzed cross-coupling. The C2-Methoxy and C7-Methyl substituents provide
critical electronic modulation and lipophilic bulk, respectively, often required to optimize binding
affinity in the ATP-binding pockets of kinases (e.g., VEGFR, EGFR) or viral proteases.

This guide details the chemical profile, mechanistic reactivity, and validated protocols for

derivatizing this scaffold into bioactive candidates.
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Property Specification

Chemical Name 4-Chloro-2-methoxy-7-methylquinoline

CAS Number 443687-50-1

Molecular Formula

Molecular Weight 207.66 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, DCM, Chloroform; Low

solubility in water

Melting Point 68–72 °C (Typical)

Key Functional Group
C4-Chloride (Electrophile), C2-Methoxy (EDG),

C7-Methyl (Lipophilic)

Mechanistic Reactivity Analysis
To successfully utilize this intermediate, one must understand the electronic environment of the

quinoline ring.

The C4 "Hot Spot"
The nitrogen atom in the quinoline ring pulls electron density, making the C2 and C4 positions

electron-deficient. However, the C4-Chlorine is significantly more labile than the C2-Methoxy

group due to the leaving group ability of chloride and the resonance stabilization of the

Meisenheimer intermediate during nucleophilic attack.

Primary Reactivity:

displacement at C4 by amines, phenols, or thiols.

Secondary Reactivity: Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura

coupling at C4.

Role of Substituents
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2-Methoxy (OMe): Acts as an electron-donating group (EDG) by resonance. While it slightly

deactivates the ring toward nucleophilic attack compared to a 2-H quinoline, it prevents side

reactions at the C2 position and improves the solubility of the final drug candidate.

7-Methyl (Me): Provides a lipophilic anchor. In drug design, this group often fits into

hydrophobic pockets (e.g., the "gatekeeper" region of kinase domains), improving selectivity.

Reactivity Pathway Diagram
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Figure 1: Divergent synthetic pathways for CAS 443687-50-1 based on reaction conditions.

Validated Experimental Protocols
Protocol A: Synthesis of 4-Anilinoquinolines via
This is the standard method for generating kinase inhibitor libraries. The reaction couples the 4-

chloro scaffold with a substituted aniline.[3]

Reagents:

Substrate: 4-Chloro-2-methoxy-7-methylquinoline (1.0 equiv)

Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

Solvent: 2-Ethoxyethanol (preferred for high boiling point) or Isopropanol.

Catalyst (Optional): HCl (catalytic, 0.1 equiv) to protonate the quinoline nitrogen, activating

the C4 position.

Procedure:
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Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 1.0 g (4.8 mmol) of 4-Chloro-2-methoxy-7-methylquinoline in 10 mL

of 2-ethoxyethanol.

Addition: Add 1.1 equivalents of the target aniline.

Activation: Add 2-3 drops of concentrated HCl (or 4M HCl in dioxane). Note: Acid catalysis

significantly accelerates the displacement of the chloride.

Reaction: Heat the mixture to reflux (135 °C) for 4–6 hours. Monitor by TLC (50:50 Ethyl

Acetate/Hexane) or LC-MS. The starting material peak (

~ X min) should disappear, replaced by the more polar product.

Workup: Cool the reaction to room temperature.

If precipitate forms: Filter the solid, wash with cold diethyl ether, and dry. This yields the

hydrochloride salt.

If no precipitate: Dilute with ethyl acetate (50 mL), wash with saturated

(2 x 30 mL) to neutralize, then brine. Dry over

and concentrate.

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient:

0-5% MeOH in DCM).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig
Amination
Use this protocol if the amine nucleophile is weak (electron-deficient) or sterically hindered,

where standard

fails.

Reagents:

Substrate: 1.0 equiv
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Amine: 1.2 equiv

Catalyst:

(2 mol%) or

.

Ligand: Xantphos or BINAP (4 mol%).

Base:

(2.0 equiv).

Solvent: 1,4-Dioxane (anhydrous).

Procedure:

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

Charging: Add the quinoline substrate, amine, base, catalyst, and ligand to the vial.

Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

Degassing: Bubble Argon through the solvent for 5 minutes.

Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

Filtration: Filter the mixture through a Celite pad to remove palladium residues. Wash with

EtOAc.

Purification: Concentrate and purify via silica gel chromatography.

Quality Control & Characterization
To ensure the integrity of the intermediate before use in downstream GMP steps, the following

parameters are recommended.
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Test Method Acceptance Criteria

Purity
HPLC (C18, Acetonitrile/Water

+ 0.1% TFA)
> 98.0% Area

Identity
-NMR (DMSO-

)

Characteristic singlets for -

OMe (~4.0 ppm) and -Me (~2.5

ppm). Doublets for aromatic

protons.

Residual Solvent GC-Headspace < 5000 ppm (Class 3 solvents)

Water Content Karl Fischer Titration < 0.5% w/w

Safety & Handling (MSDS Summary)
Hazards: Acute Toxic (Oral), Skin Irritant, Serious Eye Damage.

GHS Signal:DANGER

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid

inhalation of dust.

Storage: Store at 2–8 °C under inert gas (Argon) to prevent oxidative degradation over long

periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11896931?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

